Vinyl acetate-D6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

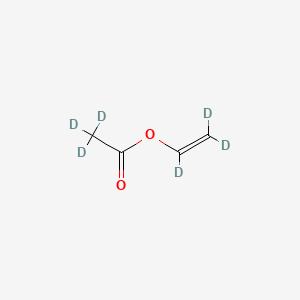

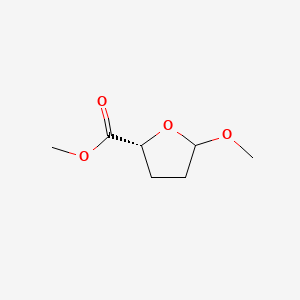

Vinyl Acetate-d6, also known as Acetic Acid Vinyl Ester or 1-Acetoxyethylene , is a useful isotopically labeled research compound . It has a molecular formula of C4D6O2 and is often stabilized with hydroquinone .

Synthesis Analysis

Vinyl acetate can be synthesized by the acetylene method and the ethylene method . The acetylene method involves the reaction of acetylene and acetic acid under atmospheric pressure with activated carbon–zinc acetate as a catalyst . The ethylene method is based on ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst for the reaction . The vinyl acetate products are obtained after purification .

Molecular Structure Analysis

The molecular formula of this compound is C4D6O2 . It has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da .

Chemical Reactions Analysis

Vinyl acetate synthesis involves heterogeneous non-oxidative acetylene acetoxylation and homogeneous and heterogeneous oxidative ethylene acetoxylation . The reaction and catalyst deactivation mechanisms and the role of promoters and alloy composition are not fully resolved .

Physical And Chemical Properties Analysis

This compound has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da . More detailed physical and chemical properties would require specific experimental measurements or further literature search.

Aplicaciones Científicas De Investigación

Cytotoxicity and DNA-Protein Crosslink Formation in Rat Nasal Tissues Exposed to Vinyl Acetate : This study explored the cytotoxic effects and DNA-protein crosslink formation in rat nasal tissues exposed to vinyl acetate. It highlighted the role of carboxylesterase-mediated hydrolysis in producing cytotoxic metabolites like acetic acid and acetaldehyde from vinyl acetate, suggesting implications for tumorigenesis (Kuykendall, Taylor, & Bogdanffy, 1993).

Photocatalyst-Free and Blue Light-Induced RAFT Polymerization of Vinyl Acetate : This research demonstrated a method for polymerizing vinyl acetate using blue light-emitting diodes (LEDs) or sunlight, without a photocatalyst, at ambient temperature. It provides insights into developing poly(vinyl acetate) with controlled molecular weight and distribution (Ding et al., 2015).

Synthesis of Poly(Vinyl Acetate)-Based Magnetic Polymer Microparticles : This study detailed the synthesis of poly(vinyl acetate)/poly(vinyl alcohol) for medical applications such as intravascular embolization and hyperthermia treatment. It showed efficient methods for creating micro-sized magnetic particles with high thermal stability (Ferreira et al., 2012).

Emulsion Copolymerization of Vinyl Acetate-Ethylene in High Pressure Reactor : This research investigated the impact of temperature, pressure, initiator concentration, and agitation rate on the composition of ethylene-vinyl acetate emulsion copolymers. It provides valuable insights into the copolymerization process and the properties of the resulting copolymers (Poljanšek et al., 2013).

Free-Radical Homo- and Copolymerization of Vinyl Acetate and n-Butyl Acrylate : This study involved kinetic experiments on the copolymerization of vinyl acetate and n-butyl acrylate, offering insights into the polymerization kinetics and the influence of reaction conditions on copolymer composition (Abdollahi et al., 2012).

Mecanismo De Acción

The reaction mechanisms for vinyl acetate synthesis involve heterogeneous non-oxidative acetylene acetoxylation and homogeneous and heterogeneous oxidative ethylene acetoxylation . The complexity and similarities in all three systems highlight the importance of combining experiment and computation to understand the mechanisms .

Safety and Hazards

Vinyl acetate can pose a serious fire hazard and a serious health hazard, requiring immediate medical attention if workers are exposed to high concentrations . It is recommended to use personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, do not breathe vapors or spray mist, and do not ingest .

Propiedades

IUPAC Name |

1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRWKRVRITETP-QNYGJALNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)

![7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B574968.png)

![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)